3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride
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Overview
Description
3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by its complex molecular structure, which includes a piperidine ring attached to a benzo[e][1,2,4]thiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the benzo[e][1,2,4]thiadiazine core. Common synthetic routes include:
Piperidine Synthesis: Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.
Thiadiazine Core Formation: The thiadiazine core can be formed through cyclization reactions involving appropriate precursors, such as thioamides or thioureas.
Coupling Reaction: The piperidine ring is then coupled with the thiadiazine core using suitable coupling agents and reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of other chemical compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as hypertension and neurological disorders.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring but differ in their core structures and functional groups.
Thiadiazine derivatives: These compounds have the thiadiazine core but may have different substituents or additional functional groups.
The uniqueness of this compound lies in its specific combination of the piperidine ring and the benzo[e][1,2,4]thiadiazine core, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-piperidin-4-yl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S.ClH/c16-18(17)11-4-2-1-3-10(11)14-12(15-18)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOUPVVCESCDGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NS(=O)(=O)C3=CC=CC=C3N2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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